molecular formula C6H9N3O B13470727 N-ethyl-1H-pyrazole-3-carboxamide

N-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B13470727
M. Wt: 139.16 g/mol
InChI Key: YRMLXFXJQIDDHF-UHFFFAOYSA-N
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Description

N-ethyl-1H-pyrazole-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the pyrazole class of heterocycles, which are recognized as privileged structures in the development of biologically active molecules . The 1H-pyrazole-3-carboxamide core is a versatile building block; for instance, related derivatives have been explored as potent inhibitors of coagulation Factor XIa (FXIa), a promising target for developing antithrombotic agents with a potentially reduced risk of bleeding compared to current therapies . In anticancer research, structurally similar 1H-pyrazole-3-carboxamide derivatives have demonstrated cytotoxic effects against human cancer cell lines. Studies suggest that these compounds can act as DNA minor groove binders, affecting DNA conformation and function, which may represent an off-target mechanism contributing to their antiproliferative activity . Furthermore, the pyrazole ring system is a common motif in compounds investigated for a wide range of other biological activities, including anti-inflammatory and kinase inhibition, highlighting the broad utility of this chemotype in probing biological systems . The N-ethyl side chain in this specific analog can influence the compound's physicochemical properties and binding interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex target molecules . This product is intended For Research Use Only.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-ethyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-7-6(10)5-3-4-8-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9)

InChI Key

YRMLXFXJQIDDHF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=NN1

Origin of Product

United States

Preparation Methods

Direct Amidation of Pyrazole Derivatives

One prevalent approach involves the amidation of pre-formed pyrazole-3-carboxylic acids or esters with ethylamine derivatives, as illustrated in the synthesis of related pyrazole compounds.

Reaction Scheme:

Pyrazole-3-carboxylic acid or ester + Ethylamine derivative → N-ethyl-1H-pyrazole-3-carboxamide

Reaction Conditions:

  • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC)
  • Catalysts like DMAP
  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Example:
A typical amidation involves activating the carboxylic acid with DCC in DCM, followed by addition of ethylamine to yield the target amide.

Multi-Step Synthesis via Pyrazole Core Construction

Another method involves constructing the pyrazole ring first, then functionalizing it with an amide group.

Step 1: Pyrazole Ring Formation

  • Condensation of hydrazines with β-dicarbonyl compounds (e.g., 1,3-dicarbonyls)
  • Reactions often conducted under reflux in ethanol or acetic acid

Step 2: N-Ethylation

  • Alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide or chloride)
  • Base-mediated conditions (e.g., potassium carbonate)

Step 3: Carboxamide Formation

  • Conversion of the carboxylic acid or ester to the amide via coupling reagents or direct amidation

Alternative Routes: Hydrazine Derivatives and Cyclization

Recent literature highlights the use of hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds to form pyrazole rings, which are then functionalized to introduce the N-ethyl group and carboxamide moiety.

Example:

  • Hydrazine hydrate reacts with α,β-unsaturated ketones in refluxing ethanol
  • The resulting pyrazole intermediates undergo N-alkylation with ethyl halides
  • Final amidation occurs via coupling with appropriate carboxylic acid derivatives

Specific Preparation Data from Literature

Method Reagents Reaction Conditions Yield Notes
Amidation of Carboxylic Acid Pyrazole-3-carboxylic acid + Ethylamine + DCC DCM, room temperature ~80% Activation of acid for amide formation
Pyrazole Ring Construction + N-Ethylation Hydrazine hydrate + β-dicarbonyl + Ethyl bromide Reflux in ethanol Variable Multi-step process with cyclization
Hydrazine-based Cyclization Hydrazine hydrate + α,β-unsaturated ketone Reflux in ethanol 56-60% Efficient ring formation

Process Optimization and Green Chemistry Approaches

Recent advances emphasize eco-friendly methods, such as:

  • Using water as a solvent for amidation, reducing organic waste
  • Employing microwave-assisted synthesis to shorten reaction times
  • Utilizing catalytic systems to improve yields and selectivity

Example:

An improved process for synthesizing pyrazole derivatives involves water-mediated amidation, eliminating the need for hazardous organic solvents, thereby lowering costs and environmental impact.

Summary of Key Reaction Parameters

Parameter Typical Range Significance
Temperature 0°C to 50°C Affects reaction rate and selectivity
Solvent Dichloromethane, ethanol, water Influences solubility and green chemistry compliance
Reagents DCC, EDC, ethyl halides, hydrazine hydrate Determines reaction efficiency and purity
Reaction Time 1-24 hours Impacts yield and process throughput

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities and Pharmaceutical Applications

Anticancer Properties: Pyrazole-3-carboxamide derivatives have shown antiproliferative effects against cancer cells . Research indicates these compounds can inhibit kinases and interact with DNA, potentially disrupting cancer cell proliferation . For instance, specific derivatives have demonstrated the ability to bind to DNA minor grooves, affecting DNA conformation and leading to the cleavage of plasmid DNA .

Enzyme Inhibition: These compounds are effective inhibitors of carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems. Inhibiting these enzymes has implications for treating conditions like glaucoma and epilepsy.

Anti-inflammatory Activities: Certain pyrazole derivatives exhibit anti-inflammatory properties. They have shown activity comparable to standard anti-inflammatory drugs like diclofenac sodium and celecoxib . These derivatives have been tested in vivo using carrageenan-induced rat paw edema models, demonstrating their potential to reduce inflammation .

Antimicrobial Activities: Various pyrazole derivatives have demonstrated antimicrobial activity against bacteria and fungi . Studies have explored their effectiveness against strains like E. coli, S. aureus, and Aspergillus niger, with some compounds showing promising results compared to standard drugs like ampicillin and ketoconazole .

Other Biological Activities: Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Chemical Synthesis and Structural Versatility

The synthesis of N-ethyl-1H-pyrazole-3-carboxamide derivatives involves versatile and reactive methods that capitalize on the pyrazole framework and its functional groups. The ethyl substitution on the pyrazole ring can significantly influence the compound's pharmacokinetic properties, making it a valuable candidate for drug discovery efforts.

Research and Development

Building Blocks for Complex Molecules: N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be employed as a building block in synthesizing more complex organic molecules. Its bromine atom can be replaced with different functional groups, leading to diverse derivatives.

Potential Drug Candidates: Due to their unique structural features and biological activities, these compounds are explored as potential drug candidates. Their ability to interact with specific molecular targets, such as enzymes and receptors, allows for modulating biological activity and producing various therapeutic effects.

Table: Examples of Pyrazole Derivatives and Their Activities

CompoundActivity
1-Ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamideCarbonic anhydrase inhibitor; potential use in treating glaucoma and epilepsy
5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide (pym-5)DNA-binding affinity; potential antitumor activity
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)anilineAnti-inflammatory activity comparable to diclofenac sodium and celecoxib
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesAnti-inflammatory activity

Mechanism of Action

The mechanism of action of N-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of pyrazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Properties
Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Observed Properties/Effects
N-ethyl-1H-pyrazole-3-carboxamide 1-Ethyl, 3-phenylamide 215.256 Ethyl, phenylamide Moderate lipophilicity, balanced solubility
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 1-Methyl, 3-(3-Cl-phenylamide), 5-CF₃ ~329.7 (calc.) CF₃, Cl-phenylamide Enhanced metabolic stability (CF₃), increased binding affinity (Cl)
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide 1-Methyl, 4-NO₂, 3-(methylpyrazolyl) ~306.3 (calc.) Nitro, methylpyrazolyl Increased electrophilicity (NO₂), potential reactivity
N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide Quinoxalineamide, 3-CF₃-pyrazole ~378.3 (calc.) CF₃, quinoxalineamide Improved target specificity (quinoxaline)
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 5-Phenyl, 1-(chloropyridylmethyl), 4-ethoxyphenylamide 433.9 Chloropyridyl, ethoxyphenylamide Rigid conformation (dihedral angles 7.7°–89.2°), intermolecular H-bonding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be fine-tuned to improve yield and purity?

  • Methodology : Multi-step synthesis often begins with condensation reactions between ethylamine and pyrazole-3-carboxylic acid derivatives. Key parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalysts like EDCI/HOBt for carboxamide coupling . Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Data Note : Evidence from analogous pyrazole carboxamides shows yields ranging from 40% to 75% depending on substituent steric effects .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify ethyl group integration (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.256 for C₁₂H₁₃N₃O) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., COX-2, kinases) at concentrations 1–100 µM, using fluorometric or colorimetric readouts .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .
  • Solubility/stability : HPLC-based stability studies in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How do structural modifications to the pyrazole core influence bioactivity, and what computational tools support SAR analysis?

  • Methodology :

  • Synthetic diversification : Introduce substituents at the pyrazole N1 or C5 positions (e.g., halogens, methoxy groups) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like adenosine receptors or tubulin .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .
    • Data Contradiction : Ethyl vs. methyl groups at N1 show divergent selectivity in kinase assays (e.g., JAK2 vs. EGFR), necessitating empirical validation .

Q. How can contradictory data on metabolic stability be resolved?

  • Case Study : reports high microsomal stability (t½ > 60 min), while notes rapid degradation in hepatocyte assays.
  • Resolution :

  • Species-specific metabolism : Compare human vs. rodent CYP450 isoform activity using recombinant enzymes .
  • Metabolite ID : LC-MS/MS to identify oxidation products (e.g., hydroxylation at the ethyl group) .
  • Stabilization strategies : Co-administration with CYP inhibitors (e.g., 1-aminobenzotriazole) or prodrug design .

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory effects?

  • Methodology :

  • Rodent models : LPS-induced neuroinflammation (measure TNF-α/IL-6 via ELISA) or MPTP-induced Parkinson’s disease (dopaminergic neuron survival) .
  • Dosing : Oral bioavailability studies (10–50 mg/kg) with PK/PD correlation .
  • Imaging : PET tracers for target engagement validation (e.g., ¹⁸F-labeled analogs) .

Q. How can tautomerism in the pyrazole ring affect pharmacological data interpretation?

  • Methodology :

  • NMR titration : Monitor proton shifts in DMSO-d₆ vs. D₂O to detect tautomeric equilibria (e.g., 1H-pyrazole vs. 2H-pyrazole) .
  • DFT calculations : Compare relative stability of tautomers using Gaussian09 at the B3LYP/6-31G* level .
    • Impact : Tautomerism may explain discrepancies in receptor binding assays (e.g., µ-opioid vs. κ-opioid selectivity) .

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